Hexafluorenium
Overview
Description
Hexafluorenium, also known as Hexafluronium, is a muscle relaxant . It acts as a nicotinic acetylcholine receptor antagonist . It is used in anesthesiology to prolong and potentiate the skeletal muscle relaxing action of suxamethonium during surgery .
Synthesis Analysis
While specific synthesis details for Hexafluorenium were not found, it’s known that Hexafluorenium and Hexamethonium are reversible inhibitors of Cholinesterase (ChE). The inhibitory potency of Hexafluorenium is significantly higher than that of Hexamethonium .
Molecular Structure Analysis
Hexafluorenium has a chemical formula of C36H42N2 . It is a small molecule and is part of the approved groups .
Chemical Reactions Analysis
Hexafluorenium is a non-competitive reversible inhibitor of human plasma cholinesterase or pseudocholinesterase . It probably binds to anionic side receptors near the active center, causing a conformational change in the enzyme, preventing acylation of the esteratic site .
Scientific Research Applications
Interaction with Human Plasma Cholinesterase
Hexafluorenium has been studied for its interaction with human plasma cholinesterase. Research by Schuh (2004) indicated that hexafluorenium acts as a reversible inhibitor of cholinesterase. Its inhibitory potency was found to be significantly higher than that of hexamethonium, another alkane-bis-onium compound. The study revealed that hexafluorenium is most likely bound to anionic side receptors near the enzyme's active center, inducing a conformational change and impairing the acylation step of the esteratic site.
SF6 Decomposition in High-Voltage Equipment
In the context of high-voltage equipment, sulfur hexafluoride (SF6) is used as a chemically inert gas. The work by Kurte et al. (2002) explored the decomposition of SF6 under various electrical conditions and electrode materials, employing infrared spectroscopy for analysis. This research is relevant in understanding the behavior of hexafluorenium compounds in such applications.
Efficacy in Decontaminating Hydrofluoric Acid Splashes
Hexafluorenium has been evaluated for its effectiveness in decontaminating hydrofluoric acid (HF) splashes on skin and eyes. Mathieu et al. (2001) reported on its use in a German metallurgy facility, where Hexafluorine, a polyvalent compound, was used for emergent decontamination. The study demonstrated the compound's efficacy in preventing chemical burns and minimizing the need for further medical treatment.
Chromium Remediation from Water
Hexavalent chromium, a highly toxic metal, poses significant environmental and health risks. The research by Mohan and Pittman (2006) reviewed adsorption methods, including the use of activated carbons and other low-cost adsorbents, for chromium remediation from water. This research contributes to understanding how hexavalent compounds like hexafluorenium can be managed and treated in environmental contexts.
Transition Metal Hexafluorides
The study of transition metal hexafluorides, including hexafluorenium, provides insights into their unique chemical behaviors and properties. Molski and Seppelt (2009) examined these compounds, noting their deviations from octahedral structures and their varying electron affinities, which are important for understanding their reactivity and potential applications in various fields.
Safety And Hazards
Hexafluorenium is highly flammable and may be fatal if swallowed and enters airways. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It may cause drowsiness or dizziness. It is suspected of damaging fertility and causes damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
9H-fluoren-9-yl-[6-[9H-fluoren-9-yl(dimethyl)azaniumyl]hexyl]-dimethylazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N2/c1-37(2,35-31-21-11-7-17-27(31)28-18-8-12-22-32(28)35)25-15-5-6-16-26-38(3,4)36-33-23-13-9-19-29(33)30-20-10-14-24-34(30)36/h7-14,17-24,35-36H,5-6,15-16,25-26H2,1-4H3/q+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZAQYPYABGTCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCCCC[N+](C)(C)C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N2+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
317-52-2 (di-bromide salt) | |
Record name | Hexafluorenium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004844104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00859333 | |
Record name | Hexafluorenium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Hexafluronium bromide is a non-competitive reversible inhibitor of human plasma cholinesterase or pseudocholinesterase. Hexafluornium probably binds to anionic side receptors near the active center, causing a conformational change in the enzyme, preventing acylation of the esteratic site. The esteratic site on cholistereases is where acetylcholine is hydrolyzed to acetic acid and choline., ... WORK ... HAS LED TO PROPOSAL THAT PREJUNCTIONAL MOTOR-NERVE TERMINAL IS PRIMARY SITE OF ACTION OF COMPETITIVE & DEPOLARIZING NEUROMUSCULAR BLOCKING AGENTS. /NEUROMUSCULAR BLOCKING AGENTS/, ...DESTRUCTION BY PLASMA CHOLINESTERASE IS...PRINCIPAL MEANS WHEREBY SUCCINYLCHOLINE IS DEGRADED, PROLONGATION OF ACTION MIGHT BE EXPLAINED BY ANTICHOLINESTERASE ACTION. HOWEVER, MARKED POTENTIATION CANNOT BE SO EXPLAINED, & VARIOUS EXPTL OBSERVATIONS INDICATE...INTERACTION @ NEUROMUSCULAR JUNCTION. /HEXAFLUORENIUM BROMIDE/ | |
Record name | Hexafluronium | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00941 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | HEXAFLUORENIUM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3230 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Hexafluronium | |
CAS RN |
4844-10-4 | |
Record name | Hexafluorenium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004844104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexafluronium | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00941 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hexafluorenium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HEXAFLUORENIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55W5L6G81R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | HEXAFLUORENIUM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3230 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Crystals from n-propanol; MP: 188-189 °C /Hexafluorenium bromide/ | |
Record name | Hexafluronium | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00941 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | HEXAFLUORENIUM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3230 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.